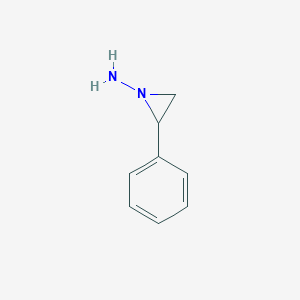

2-Phenylaziridin-1-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线及反应条件

磺胺甲噁唑通过多步反应合成,涉及 4-氨基苯磺酰胺与 5-甲基异恶唑的反应。主要步骤包括:

硝化: 4-氨基苯磺酰胺硝化为 4-硝基苯磺酰胺。

还原: 4-硝基苯磺酰胺还原为 4-氨基苯磺酰胺。

工业生产方法

磺胺甲噁唑的工业生产涉及大规模化学合成,使用与上述类似的反应步骤。 该工艺针对高产率和高纯度进行了优化,并采用严格的质量控制措施,以确保最终产品符合医药标准 .

化学反应分析

反应类型

磺胺甲噁唑会发生多种化学反应,包括:

氧化: 磺胺甲噁唑可被氧化形成砜衍生物。

还原: 还原反应可将磺胺甲噁唑转化为相应的胺衍生物。

取代: 磺酰胺基团可以发生亲核取代反应.

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

主要生成物

氧化: 砜衍生物。

还原: 胺衍生物。

取代: 各种取代的磺酰胺.

科学研究应用

Medicinal Chemistry Applications

2-Phenylaziridin-1-amine has been investigated for its potential in drug development, particularly in the synthesis of bioactive compounds. Its aziridine structure allows for unique reactivity patterns that can be exploited in the formation of various pharmacologically relevant molecules.

Case Study: Synthesis of N-Pyridinium Aziridines

A recent study demonstrated the utility of this compound in the synthesis of N-pyridinium aziridines, which serve as latent dual electrophiles. These compounds are useful intermediates for synthesizing phenethylamines, which are known for their biological activity. The aziridine ring can be opened under mild conditions to yield valuable amines, showcasing the compound's versatility in medicinal chemistry .

Organic Synthesis Applications

The compound is also significant in organic synthesis due to its ability to participate in various reactions, including C–N coupling and aziridination reactions.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Olefin Aziridination | Reaction with styrene using N-aminopyridinium reagents | 64 |

| C–N Cross Coupling | Coupling with organometallic nucleophiles | Variable |

| Ring Opening Reactions | Facilitated by Lewis acids to yield amine products | High |

Case Study: C–N Cross Coupling

In a study involving C–N cross-coupling reactions, this compound was used as an electrophile. The reaction proceeded efficiently with various organometallic nucleophiles, demonstrating the compound's effectiveness in forming stable C–N bonds .

Materials Science Applications

Beyond its applications in organic synthesis and medicinal chemistry, this compound has implications in materials science, particularly in the development of polymeric materials.

Case Study: Polymerization Studies

Research has shown that aziridine-based monomers can be polymerized to form new materials with desirable mechanical properties. The incorporation of this compound into polymer matrices has been explored for enhancing thermal stability and mechanical strength .

作用机制

磺胺甲噁唑通过抑制二氢叶酸合成酶发挥其抗菌作用。二氢叶酸合成酶参与二氢叶酸的合成,二氢叶酸是叶酸的前体。 磺胺甲噁唑通过与对氨基苯甲酸 (PABA) 竞争结合酶,阻止二氢叶酸的形成,从而抑制细菌 DNA 合成和细胞分裂 .

相似化合物的比较

类似化合物

- 磺胺异恶唑

- 磺胺嘧啶

- 磺胺甲唑

比较

磺胺甲噁唑在磺酰胺类药物中独树一帜,因为它具有中等作用持续时间和广谱活性。与磺胺异恶唑和磺胺嘧啶相比,磺胺甲噁唑的半衰期更长,因此可以减少给药频率。 它对更广泛的细菌感染也更有效 .

属性

CAS 编号 |

19615-20-4 |

|---|---|

分子式 |

C8H10N2 |

分子量 |

134.18 g/mol |

IUPAC 名称 |

2-phenylaziridin-1-amine |

InChI |

InChI=1S/C8H10N2/c9-10-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,9H2 |

InChI 键 |

KNKDTKBMUZNQOZ-UHFFFAOYSA-N |

SMILES |

C1C(N1N)C2=CC=CC=C2 |

规范 SMILES |

C1C(N1N)C2=CC=CC=C2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。